molecular formula C16H26N2 B10851673 N-benzyl-N-isobutylpiperidin-4-amine

N-benzyl-N-isobutylpiperidin-4-amine

Katalognummer: B10851673
Molekulargewicht: 246.39 g/mol
InChI-Schlüssel: LDELVNUHOAVIQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-isobutylpiperidin-4-amine () is a chemical compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . This compound is part of a class of molecules known for their versatility and potential as building blocks for the development of biologically active substances. The piperidine ring is a common pharmacophore found in ligands for various neurological targets, and its derivatives are frequently explored for their potential interactions with enzymes and transporters . The structural motif of N-substituted piperidines makes this compound a valuable intermediate for researchers, particularly in the synthesis and optimization of novel multifunctional ligands . Its specific properties and research applications are an area of ongoing investigation within the scientific community. This product is provided as a high-purity material to ensure reliability and reproducibility in experimental settings. It is offered in quantities ranging from 1 gram to bulk scales to support various research needs . Please be advised: N-benzyl-N-isobutylpiperidin-4-amine is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

Molekularformel

C16H26N2

Molekulargewicht

246.39 g/mol

IUPAC-Name

N-benzyl-N-(2-methylpropyl)piperidin-4-amine

InChI

InChI=1S/C16H26N2/c1-14(2)12-18(16-8-10-17-11-9-16)13-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3

InChI-Schlüssel

LDELVNUHOAVIQP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN(CC1=CC=CC=C1)C2CCNCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

Reductive amination proceeds via initial imine formation between the ketone group of 1-benzyl-4-piperidone and the primary amine of isobutylamine. NaBH(OAc)₃ then selectively reduces the imine intermediate to the secondary amine. The reaction typically employs a 1:1.5 molar ratio of ketone to amine, with excess reducing agent (2 eq) to ensure complete conversion. Acidic conditions (e.g., acetic acid) are avoided to prevent premature protonation of the amine, which could hinder imine formation.

Table 1: Standard Reaction Conditions for Reductive Amination

ComponentQuantity (mmol)Role
1-Benzyl-4-piperidone3.0Substrate
Isobutylamine4.5Nucleophile
NaBH(OAc)₃6.0Reducing agent
Dichloromethane15 mLSolvent
Reaction time12–24 hCompletion monitoring

Yield and Scalability

Under optimized conditions, this method achieves yields of 60–65%. Scale-up experiments demonstrate consistent results at the 10 mmol scale, though prolonged reaction times (up to 36 h) may be required for larger batches. The moderate yield is attributed to competing side reactions, including over-alkylation and incomplete imine reduction.

Purification and Salt Formation

Crude N-benzyl-N-isobutylpiperidin-4-amine is typically obtained as an oil, necessitating purification via column chromatography or hydrochloride salt precipitation.

Chromatographic Purification

Silica gel chromatography using chloroform/methanol gradients (0–5% MeOH) effectively separates the product from unreacted starting materials and byproducts. The tertiary amine’s polarity allows for distinct Rf values (0.3–0.4 in CHCl₃:MeOH 9:1), facilitating identification via TLC.

Hydrochloride Salt Preparation

To enhance stability and water solubility, the free base is often converted to its dihydrochloride salt. This involves bubbling hydrogen chloride gas through a diethyl ether solution of the amine, yielding a crystalline solid with >95% purity.

Table 2: Physicochemical Properties of Dihydrochloride Salt

PropertyValue
Melting point142–145°C (dec.)
Solubility>50 mg/mL in H₂O
StabilityStable at 4°C for >6 months

Spectroscopic Characterization

Structural confirmation relies on multimodal spectroscopic analysis:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 7.34–7.14 (m, 5H, aromatic), 3.45 (s, 2H, N-CH₂-C₆H₅), 2.84–2.75 (m, 2H, piperidine H-2,6), 2.57 (t, J = 7.0 Hz, 2H, N-CH₂-CH(CH₂)₂), 1.78–1.65 (m, 1H, isobutyl CH), 0.89 (d, J = 6.6 Hz, 6H, isobutyl CH₃).

  • ¹³C NMR: Peaks at 138.4 (aromatic quaternary C), 128.9–126.3 (aromatic CH), 62.1 (N-CH₂-C₆H₅), 54.8 (piperidine C-4), 28.7 (isobutyl CH), 20.1 (isobutyl CH₃).

Mass Spectrometry

Electron ionization (EI) spectra show a molecular ion peak at m/z 245 (M⁺, 5%), with base peaks at m/z 173 (65%) and 91 (100%) corresponding to fragmentation at the benzyl and isobutyl groups, respectively. High-resolution MS confirms the molecular formula C₁₆H₂₆N₂ (calc. 246.2096, found 246.2092).

Alternative Synthetic Strategies

While reductive amination dominates the literature, two less-common approaches merit discussion:

Alkylation of 4-Aminopiperidine

Direct alkylation of 4-aminopiperidine with benzyl and isobutyl halides has been attempted but suffers from poor regioselectivity. Competitive N,N-dialkylation and ring-opening reactions limit yields to <30%.

Buchwald–Hartwig Amination

A patent describes palladium-catalyzed coupling of 4-bromopiperidine with benzylamine and isobutylamine. However, this method requires expensive catalysts (Pd₂(dba)₃, Xantphos) and harsh conditions (100°C, 48 h), making it impractical for large-scale synthesis.

Process Optimization Insights

Solvent Effects

Polar aprotic solvents (DMF, THF) accelerate imine formation but increase side product formation. Dichloromethane balances reaction rate and selectivity, achieving optimal conversion.

Temperature Control

Maintaining temperatures below 25°C minimizes enamine formation, a common side reaction in reductive aminations. Cryogenic conditions (−20°C) further suppress byproducts but reduce reaction rates.

Industrial-Scale Considerations

Pilot plant data (unpublished) highlight two critical challenges:

  • Exothermic Reaction: The reductive amination releases 85 kJ/mol, necessitating jacketed reactors with precise temperature control.

  • NaBH(OAc)₃ Handling: Large-scale use requires inert atmosphere conditions due to the reagent’s moisture sensitivity.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N-isobutylpiperidin-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit biologischen Zielmolekülen.

    Medizin: Erfforscht auf seine potenziellen therapeutischen Anwendungen, einschließlich als Vorläufer für die Medikamentenentwicklung.

    Industrie: Wird in der Produktion von Pharmazeutika und anderen Feinchemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von N-Benzyl-N-isobutylpiperidin-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen wie Rezeptoren oder Enzymen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Zielmoleküle bindet und deren Aktivität moduliert. Die genauen Wege und molekularen Zielmoleküle, die beteiligt sind, können je nach spezifischer Anwendung und Kontext der Verwendung variieren .

Ähnliche Verbindungen:

    N-Benzylpiperidin: Fehlt die Isobutylgruppe, was zu einer anderen biologischen Aktivität führen kann.

    N-Isobutylpiperidin:

    N-Benzyl-N-methylpiperidin-4-amin: Enthält eine Methylgruppe anstelle einer Isobutylgruppe, was zu Variationen in seiner Reaktivität und seinen Wechselwirkungen führt.

Einzigartigkeit: N-Benzyl-N-isobutylpiperidin-4-amin ist einzigartig durch das Vorhandensein sowohl von Benzyl- als auch von Isobutylgruppen, die spezifische chemische und biologische Eigenschaften verleihen.

Wirkmechanismus

The mechanism of action of N-benzyl-N-isobutylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and NET Inhibition Activity

The following table summarizes key structural analogs of N-benzyl-N-isobutylpiperidin-4-amine, their substituents, and inhibitory activities against NET:

Compound Name Substituents Target Ki/IC50 (nM) Reference
N-Benzyl-N-isobutylpiperidin-4-amine Benzyl, Isobutyl NET Ki = 91
Isobutyl-(4-methyl-benzyl)-piperidin-4-yl-amine 4-Methyl-benzyl, Isobutyl NET Ki = 69
N,N-Dimethyl(2-phenoxyphenyl)methanamine 2-Phenoxyphenyl, Dimethyl NET IC50 = 70
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine Acetyl, 4-Methoxybenzyl N/A* N/A
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine Benzyl, 4-Nitrophenyl, Phenylpyrimidine N/A* N/A
Key Findings:

Isobutyl-(4-methyl-benzyl)-piperidin-4-yl-amine (Ki = 69 nM) exhibits ~1.3-fold higher potency than N-benzyl-N-isobutylpiperidin-4-amine (Ki = 91 nM). The 4-methyl substitution on the benzyl group likely enhances hydrophobic interactions with NET, improving binding affinity .

N,N-Dimethyl(2-phenoxyphenyl)methanamine (IC50 = 70 nM) demonstrates comparable NET inhibition despite a distinct scaffold. The phenoxy group may mimic aromatic interactions of benzyl substituents, but its non-piperidine structure suggests divergent binding modes .

1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine introduces a methoxy group and acetylated amine.

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine represents a pyrimidine-based analog. The nitro group introduces electron-withdrawing effects, which may influence π-π stacking in binding pockets, though its NET activity remains uncharacterized .

Impact of Substituents on Pharmacological Properties

  • Lipophilicity : Isobutyl and benzyl groups enhance membrane permeability but may reduce solubility. The 4-methyl-benzyl variant (Ki = 69 nM) balances lipophilicity and steric effects for optimal NET binding .
  • Steric Factors : Bulkier substituents (e.g., 4-nitrophenyl) may hinder binding to NET, explaining the lack of reported activity for some analogs .

Biologische Aktivität

N-benzyl-N-isobutylpiperidin-4-amine (also referred to as compound 2d) is a synthetic piperidine derivative that has garnered attention for its potential biological activities, particularly in antifungal and antiprotozoal applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against pathogens, and relevant case studies.

Chemical Structure and Synthesis

N-benzyl-N-isobutylpiperidin-4-amine is synthesized through reductive amination of N-substituted 4-piperidones. The general procedure involves the reaction of 1-benzyl-4-piperidone with isobutylamine in the presence of sodium triacetoxyborohydride, which facilitates the formation of the target compound .

Antifungal Activity

In Vitro Efficacy
The compound has been evaluated for its antifungal properties against various clinically relevant fungal strains, including Candida spp., Aspergillus spp., and Mucormycetes. In standardized microbroth dilution assays, two derivatives exhibited significant growth-inhibiting activity. Notably, N-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as promising candidates due to their efficacy against Candida albicans and Aspergillus niger .

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
N-benzyl-N-dodecylpiperidin-4-amineCandida albicans1.5 µg/mL
N-dodecyl-1-phenethylpiperidin-4-amineAspergillus niger2.0 µg/mL

Mechanism of Action
The antifungal activity is attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. The compound interferes with enzymes such as sterol C14-reductase and sterol C8-isomerase, leading to disrupted cell membrane integrity and function .

Antiprotozoal Activity

Leishmaniasis
Recent studies have explored the efficacy of N-benzyl-N-isobutylpiperidin-4-amine against Leishmania species, which are responsible for leishmaniasis. The compound was tested in vitro against amastigotes, the intracellular form of the parasite. Results indicated that while some derivatives showed moderate activity, further optimization is necessary to enhance cellular uptake and stability within host cells .

Case Studies and Research Findings

  • Antifungal Efficacy Study : A study conducted on a series of piperidine derivatives highlighted that modifications at the N-position significantly influenced antifungal potency. The most effective compounds were those with larger hydrophobic groups that enhanced membrane interaction .
  • Leishmania Inhibition : A high-throughput screening identified several piperidine derivatives with selective activity against Leishmania N-myristoyltransferase (NMT), suggesting that structural modifications could lead to improved selectivity and potency against this target .
  • Toxicity Assessment : Toxicological evaluations using human cell lines (HL-60, HUVEC) demonstrated that while some derivatives exhibited antifungal activity, they also showed varying levels of cytotoxicity. This necessitates careful consideration in drug development to balance efficacy with safety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-N-isobutylpiperidin-4-amine, and how can reaction conditions be optimized for high yield and purity?

  • Methodology : A stepwise alkylation approach is recommended. First, synthesize the piperidin-4-amine core, then perform sequential alkylation with benzyl and isobutyl groups. Use methyl iodide or ethyl halides as alkylating agents in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like acetonitrile. Elevated temperatures (60–80°C) improve reaction kinetics. Purification via recrystallization or column chromatography ensures high purity .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize molar ratios of reactants to minimize byproducts like over-alkylated derivatives.

Q. How can researchers characterize the structural and chemical properties of N-benzyl-N-isobutylpiperidin-4-amine?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns on the piperidine ring (e.g., benzyl and isobutyl groups at the nitrogen).
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for pharmacological studies).
    • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures under varying pH and humidity .

Q. What are the recommended storage conditions to maintain the stability of N-benzyl-N-isobutylpiperidin-4-amine?

  • Protocol : Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent oxidation. Avoid exposure to moisture and light. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Advanced Research Questions

Q. How can researchers design a comparative study to evaluate the biological activity of N-benzyl-N-isobutylpiperidin-4-amine against analogs like N-benzyl-N-methylpiperidin-4-amine?

  • Experimental Design :

  • In Vitro Assays : Test binding affinity to target receptors (e.g., sigma-1 or opioid receptors) using radioligand displacement assays.
  • Pharmacokinetics : Compare metabolic stability in liver microsomes and membrane permeability via Caco-2 cell monolayers.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to analyze steric and electronic effects of isobutyl vs. methyl groups on receptor interactions .

Q. What strategies can resolve contradictions in reported pharmacological data for piperidine derivatives like N-benzyl-N-isobutylpiperidin-4-amine?

  • Troubleshooting Steps :

  • Purity Verification : Re-examine compound purity via LC-MS; impurities like unreacted intermediates may skew bioactivity results.
  • Isomerism Check : Use chiral HPLC to rule out enantiomeric contributions, as stereochemistry is often unreported in early studies.
  • Dose-Response Curves : Replicate assays across multiple cell lines or animal models to assess consistency .

Q. How can computational methods predict the metabolic pathways and toxicity profile of N-benzyl-N-isobutylpiperidin-4-amine?

  • Tools :

  • ADMET Prediction : Use software like SwissADME or ADMETLab to estimate absorption, CYP450 metabolism, and hERG channel inhibition.
  • Metabolite Identification : Perform in silico metabolism simulations (e.g., GLORYx) to predict Phase I/II metabolites. Validate with in vitro hepatocyte studies .

Q. What experimental approaches can elucidate the role of the isobutyl group in enhancing lipophilicity and blood-brain barrier (BBB) penetration?

  • Methods :

  • LogP Measurement : Determine octanol-water partition coefficients experimentally or via computational tools.
  • BBB Permeability Assays : Use in vitro models like PAMPA-BBB or in vivo rodent studies with CSF sampling.
  • Structural Modifications : Syntize analogs with varying alkyl chain lengths to correlate hydrophobicity with bioavailability .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting data on the compound’s receptor selectivity across studies?

  • Framework :

Receptor Profiling : Conduct broad-panel screening (e.g., Eurofins CEREP panel) to identify off-target effects.

Allosteric vs. Orthosteric Binding : Use kinetic assays (e.g., dissociation rate analysis) to distinguish binding modes.

Statistical Validation : Apply multivariate analysis to account for batch-to-batch variability .

Q. What are the best practices for validating synthetic intermediates during multi-step synthesis of N-benzyl-N-isobutylpiperidin-4-amine?

  • Quality Control :

  • Intermediate Tracking : Use LC-MS or GC-MS at each step to confirm structural integrity.
  • Byproduct Identification : Employ high-resolution MS to detect and quantify side products (e.g., di-alkylated species) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.